1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene

Liquid Crystal Displays Dielectric Anisotropy Tolane Monomers

1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene (CAS 797048-89-6) is a fluorinated tolane-class liquid crystal monomer with the molecular formula C₁₉H₁₄F₄ and a molecular weight of 318.3 g/mol. The compound features a 1,2,3-trifluorobenzene core linked via an ethynyl bridge to a 2-fluoro-4-(pent-1-en-1-yl)phenyl moiety, a structural architecture that imparts high optical anisotropy and positive dielectric anisotropy desirable for active-matrix liquid crystal display (AM-LCD) formulations.

Molecular Formula C19H14F4
Molecular Weight 318.3 g/mol
CAS No. 797048-89-6
Cat. No. B12521851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene
CAS797048-89-6
Molecular FormulaC19H14F4
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCCCC=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)F)F)F
InChIInChI=1S/C19H14F4/c1-2-3-4-5-13-6-8-15(16(20)10-13)9-7-14-11-17(21)19(23)18(22)12-14/h4-6,8,10-12H,2-3H2,1H3
InChIKeyIMESSPIUXBVGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene (CAS 797048-89-6): Procurement-Grade Liquid Crystal Intermediate


1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene (CAS 797048-89-6) is a fluorinated tolane-class liquid crystal monomer with the molecular formula C₁₉H₁₄F₄ and a molecular weight of 318.3 g/mol . The compound features a 1,2,3-trifluorobenzene core linked via an ethynyl bridge to a 2-fluoro-4-(pent-1-en-1-yl)phenyl moiety, a structural architecture that imparts high optical anisotropy and positive dielectric anisotropy desirable for active-matrix liquid crystal display (AM-LCD) formulations [1]. Its unique combination of an unsaturated alkenyl side chain and a multi-fluorinated aromatic core differentiates it from saturated-alkyl or mono-fluorinated tolane analogs in terms of rotational viscosity, mesophase range, and solubility in commercial liquid crystal mixtures [1].

AM-LCD Formulation Positive-Δε fluorinated tolane monomer for active-matrix nematic mixtures
Viscosity Engineering Pent-1-en-1-yl side chain supports lower rotational viscosity for fast-switching displays
Optical Design High-Δn trifluorinated core enables thinner cell gap architectures
QC & Identity NMR spectral library reference supports incoming isomer verification

Why 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene Cannot Be Replaced by Generic Tolane-Class Analogs


Generic tolane-based liquid crystal monomers with saturated alkyl chains (e.g., methyl, ethyl, propyl) or simple nitrile head groups exhibit markedly different dielectric and viscoelastic profiles compared to 1,2,3-trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene. The 1,2,3-trifluoro substitution pattern generates a strong dipole moment orthogonal to the molecular long axis, yielding a larger positive dielectric anisotropy (Δε) than mono- or difluoro analogs, while the terminal pent-1-en-1-yl chain confers a lower rotational viscosity (γ₁) than saturated pentyl or propyl congeners [1]. Critically, substitution of the 1,2,3-trifluorobenzene head group with a 2,6-difluorobenzonitrile moiety (CAS 797048-90-9) shifts Δε and alters solubility parameters, which can destabilize the nematic phase range and reduce the clearing point of the final formulation . These differences preclude direct drop-in replacement without reformulation and performance re-validation.

!
1,2,3-Trifluoro head group vs. mono/difluoro analogs
The orthogonal dipole moment from three fluorines yields a larger positive dielectric anisotropy; mono- or difluoro substitution may shift Δε and require reformulation.
!
Pent-1-en-1-yl chain vs. saturated pentyl analogs
The unsaturated alkenyl chain reduces rotational viscosity; saturated alkyl chains may increase response time and alter low-temperature mesophase stability.
!
2,6-Difluorobenzonitrile analog (CAS 797048-90-9)
Switching to a nitrile head group changes solubility and clearing point; nematic phase range and voltage-holding ratio may not transfer without re-validation.

Quantitative Differentiation Evidence: 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene vs. Closest Analogs


Positive Dielectric Anisotropy (Δε) Superiority Over 2,6-Difluorobenzonitrile Analog

1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene exhibits a positive dielectric anisotropy (Δε) value that exceeds that of its 2,6-difluorobenzonitrile analog (CAS 797048-90-9). The 1,2,3-trifluorobenzene head group generates a stronger net dipole moment perpendicular to the molecular axis compared to the 2,6-difluorobenzonitrile unit, resulting in a Δε contribution approximately 2-3 units higher in nematic host mixtures [1]. This property is critical for reducing the threshold voltage (Vₜₕ) in active-matrix LCDs, enabling lower power consumption without increasing the concentration of ionic dopants [1].

Dielectric Anisotropy
Class-level inference
Target Δε contribution +8 to +12 vs comparator +5 to +8
(approx. +3 to +4 units higher)
Supports lower threshold voltage in AM-LCD formulations.
Extrapolated from patent teachings; formulation-specific validation advised.
Liquid Crystal Displays Dielectric Anisotropy Tolane Monomers

Reduced Rotational Viscosity (γ₁) vs. Saturated Pentyl Analog

The pent-1-en-1-yl terminal chain of 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene provides a lower rotational viscosity (γ₁) compared to saturated pentyl-chain analogs. In tolane liquid crystal systems, unsaturated alkenyl chains reduce molecular packing density and increase free volume, resulting in a γ₁ reduction of 15-25% relative to the corresponding n-pentyl-substituted compound [1]. This translates to faster response times (τₒₙ + τₒ𝒻𝒻) in display cells, a critical parameter for high-refresh-rate and video-rate LCD applications [1].

Rotational Viscosity
Class-level inference
Estimated 20–30% lower γ₁
(80–110 vs 110–140 mPa·s)
Supports faster response in high-refresh-rate displays.
Patent-extrapolated; batch-specific verification recommended.
Rotational Viscosity Response Time Liquid Crystal Monomers

Higher Optical Anisotropy (Δn) vs. Non-Fluorinated Tolan Core

The extended π-conjugation of the ethynyl bridge combined with the electron-withdrawing 1,2,3-trifluoro substitution on the terminal ring elevates the optical anisotropy (Δn) of 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene above that of non-fluorinated tolan analogs. Tolans with a 1,2,3-trifluorophenyl head group exhibit Δn values in the 0.20-0.28 range, compared to 0.15-0.20 for unsubstituted diphenylacetylene cores, due to the enhanced polarizability anisotropy imparted by the C–F bonds [1]. This higher Δn enables thinner cell gaps in LCDs, reducing material consumption and improving transmittance [2].

Optical Anisotropy
Class-level inference
Target Δn ~0.22–0.28 vs comparator ~0.18–0.22
(approx. +0.04 to +0.06 higher)
Supports thinner cell gap design for transmittance and weight improvement.
Host-dependent; formulation optimization required.
Birefringence Optical Anisotropy Tolane Liquid Crystals

Authenticated Chemical Identity via ¹H and ¹³C NMR Spectral Fingerprint

The target compound is unambiguously identifiable by its ¹H and ¹³C NMR spectral fingerprint archived in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: Je0Riz07aFn) [1]. Key diagnostic signals include the characteristic coupling pattern of the 1,2,3-trifluorobenzene ring protons and the vinyl proton resonances of the pent-1-en-1-yl chain (δ 5.8-6.4 ppm, J_trans ≈ 16 Hz). This authenticated spectral reference enables procurement-quality verification and distinguishes the compound from structural isomers such as 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene (double-bond positional isomer) or the 2,6-difluorobenzonitrile analog, which exhibit distinct ¹⁹F and ¹H NMR patterns [1].

NMR Identity
Supporting evidence
¹H/¹³C spectra distinguish pent-1-en-1-yl isomer from pent-4-en-1-yl isomer and nitrile analog
Enables incoming QC verification to prevent isomer mix-up.
Spectra available via KnowItAll Library; in-house reference comparison advised.
Quality Control NMR Spectroscopy Chemical Identity Verification

Application Scenarios Where 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene Delivers Procurement-Advantaged Performance


Fast-Switching Active-Matrix LCD Formulations for Gaming and AR/VR Displays

Formulators targeting sub-4 ms gray-to-gray response times can leverage the lower rotational viscosity of the pent-1-en-1-yl chain in 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene to reduce the effective γ₁ of the nematic mixture by 15-25% compared to saturated-alkyl analogs [1]. This enables high-frame-rate (120-240 Hz) operation without increasing the concentration of low-viscosity diluents that would compromise the clearing point. The compound's positive dielectric anisotropy also supports low-voltage addressing, directly addressing the power budget constraints of battery-powered AR/VR headsets [1].

Thin-Cell-Gap LCD Architectures for Mobile and Energy-Efficient Displays

The high optical anisotropy (Δn ≈ 0.22-0.28) of 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene enables cell gap reduction from the conventional 3.5-4.0 μm to ≤ 3.0 μm while maintaining the required optical retardation (Δn·d ≈ 0.30-0.35 μm) [1][2]. Thinner cells reduce indium tin oxide (ITO) absorption losses and decrease liquid crystal material consumption by ~20-25%, directly lowering bill-of-materials cost and improving panel transmittance by 5-8%—a critical advantage for smartphone and tablet OEMs seeking longer battery life [2].

High-Temperature-Stable Nematic Mixtures for Automotive and Outdoor Displays

The 1,2,3-trifluorobenzene head group imparts enhanced thermo-oxidative stability relative to cyano-substituted analogs, as the strong C–F bonds resist radical degradation pathways that degrade nitrile-containing liquid crystals at elevated temperatures [1]. This makes 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene particularly suitable for automotive dashboard and outdoor digital signage applications where operating temperatures routinely exceed 85 °C and long-term retention of voltage-holding ratio (VHR) is mandated by OEM reliability specifications [1].

Incoming Quality Control Verification for Regulated Display Material Supply Chains

The authenticated ¹H and ¹³C NMR spectral fingerprint available via the Wiley KnowItAll Spectral Library provides a definitive reference for identity and purity verification upon receipt of 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene shipments [1]. QC laboratories can rapidly distinguish the target pent-1-en-1-yl isomer from the pent-4-en-1-yl positional isomer or the 2,6-difluorobenzonitrile analog by the characteristic vinyl region pattern, ensuring only the correct monomer enters the formulation process and preventing costly out-of-specification batch failures [1].

Application
Selection Property
Validation Focus
Fast-switching AM-LCD (gaming, AR/VR)
Low-γ₁ alkenyl-tolane monomer
Response-time benchmarking, VHR retention
Thin-cell-gap LCD (mobile, energy-efficient)
High-Δn trifluorinated tolane core
Cell-gap reduction, transmittance optimization
High-temperature nematic mixture (automotive, outdoor)
Multi-fluorinated thermally stable head group
High-temperature VHR, clearing point stability
Incoming QC for regulated supply chain
Authenticated NMR spectral reference
Isomer-specific identity confirmation
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